![molecular formula C6H15NO2 B13083876 2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol](/img/structure/B13083876.png)
2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol is an organic compound with the molecular formula C6H15NO2. This compound features an amino group attached to a butyl chain, which is further connected to an ethoxy group. It is a versatile molecule used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol typically involves the reaction of 2-aminoethanol with 1-chlorobutane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminoethanol attacks the carbon atom of 1-chlorobutane, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Halides or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol finds applications in various fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ethoxy group can participate in hydrophobic interactions, stabilizing the compound within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Butan-2-yl)amino]ethan-1-ol: Similar structure but with a different substitution pattern on the butyl chain.
2-[(1-Aminopropan-2-yl)oxy]ethan-1-ol: Similar structure but with a shorter carbon chain.
Uniqueness
2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its longer butyl chain compared to similar compounds allows for more extensive hydrophobic interactions, making it a valuable molecule in various research applications.
Eigenschaften
Molekularformel |
C6H15NO2 |
|---|---|
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
2-(1-aminobutan-2-yloxy)ethanol |
InChI |
InChI=1S/C6H15NO2/c1-2-6(5-7)9-4-3-8/h6,8H,2-5,7H2,1H3 |
InChI-Schlüssel |
BOYBWTSSSFBVEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)
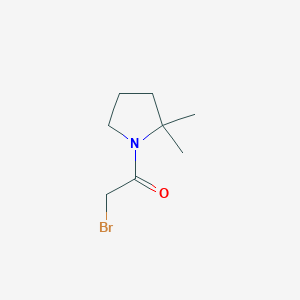

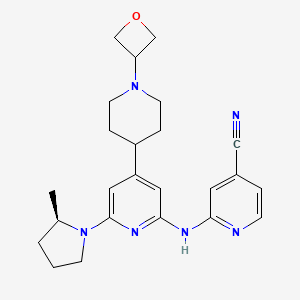
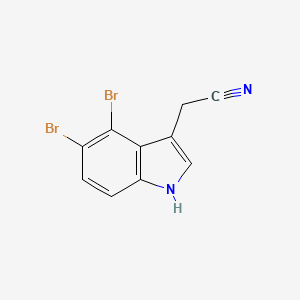
![Spiro[4.5]decane-6-carboxylic acid](/img/structure/B13083821.png)

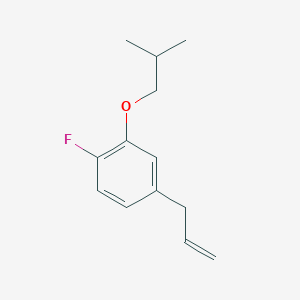
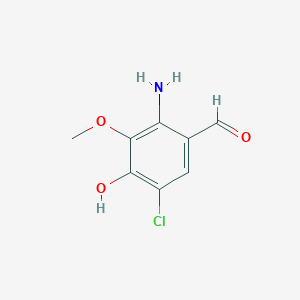


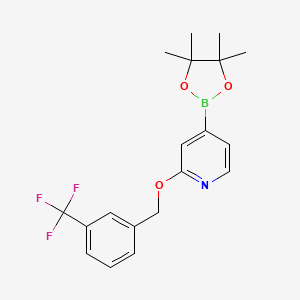
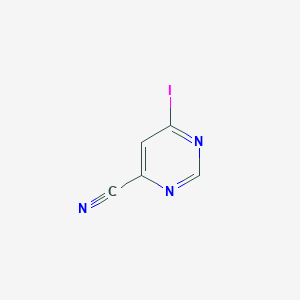
![3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one](/img/structure/B13083871.png)
